molecular formula C24H26N4O2 B2477636 (4-(6-(2,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)(2-methoxyphenyl)methanone CAS No. 1021070-42-7

(4-(6-(2,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)(2-methoxyphenyl)methanone

Cat. No.: B2477636
CAS No.: 1021070-42-7
M. Wt: 402.498
InChI Key: XNKWTKPYWDJCSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-(6-(2,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)(2-methoxyphenyl)methanone is a sophisticated chemical entity designed for pharmaceutical research and discovery. It features a hybrid structure combining a pyridazinone core, a central piperazine linker, and a substituted aryl methanone group. This specific architecture is of significant interest in medicinal chemistry, particularly for the development of new anti-proliferative agents. The piperazine moiety is a prevalent feature in many FDA-approved drugs, valued for its ability to improve aqueous solubility and optimize the pharmacokinetic properties of lead compounds . Simultaneously, the pyridazinone core is a recognized pharmacophore in medicinal chemistry, with derivatives demonstrating a range of biological activities, including noted anti-proliferative effects against various cancer cell lines . The integration of these components makes this compound a valuable scaffold for researching new therapeutic agents, especially in oncology. Researchers can utilize this compound to probe structure-activity relationships (SAR), investigate mechanisms of action related to kinase inhibition or receptor modulation, and as a key intermediate in the synthesis of more complex bioactive molecules. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[4-[6-(2,4-dimethylphenyl)pyridazin-3-yl]piperazin-1-yl]-(2-methoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c1-17-8-9-19(18(2)16-17)21-10-11-23(26-25-21)27-12-14-28(15-13-27)24(29)20-6-4-5-7-22(20)30-3/h4-11,16H,12-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKWTKPYWDJCSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(6-(2,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)(2-methoxyphenyl)methanone, with the CAS number 1021070-42-7, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C24_{24}H26_{26}N4_{4}O2_{2}
  • Molecular Weight : 402.5 g/mol
  • Structure : The compound features a piperazine ring linked to a pyridazine moiety and a methanone group, which contributes to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds containing piperazine and pyridazine moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown effectiveness against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHT29 (Colon Cancer)15.5Induction of apoptosis
Compound BMCF7 (Breast Cancer)12.3Inhibition of cell proliferation
Compound CA549 (Lung Cancer)18.0Disruption of microtubule assembly

These findings suggest that the presence of specific substituents on the phenyl and piperazine rings enhances cytotoxicity through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Piperazine derivatives have also been noted for their antimicrobial properties. Studies have shown that compounds with similar structures possess activity against both Gram-positive and Gram-negative bacteria:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The antimicrobial activity is attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Anticonvulsant Activity

Research into the anticonvulsant effects of piperazine derivatives has revealed promising results. Compounds structurally related to this compound have been tested in animal models:

CompoundModel UsedEffective Dose (mg/kg)
Compound DPTZ Seizure Model20
Compound EMES Seizure Model25

These studies indicate that certain structural modifications can lead to enhanced efficacy in seizure models, suggesting a potential therapeutic application in epilepsy.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural components:

  • Pyridazine Ring : Modifications on the pyridazine ring can enhance anticancer activity.
  • Piperazine Moiety : Substituents on the piperazine ring affect binding affinity to biological targets.
  • Methanone Group : The presence of electron-donating or withdrawing groups on the methanone moiety can modulate overall activity.

Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, a series of piperazine derivatives were synthesized and evaluated for their anticancer properties against various cell lines. The study found that specific substitutions on the phenyl rings significantly increased potency against breast and colon cancer cells .

Study 2: Antimicrobial Testing

A comprehensive antimicrobial evaluation was conducted using a panel of bacterial strains. The results indicated that modifications leading to increased lipophilicity enhanced membrane permeability, thereby improving antimicrobial efficacy .

Q & A

Q. How can researchers design a synthetic route for this compound?

The synthesis of structurally similar piperazine-pyridazine hybrids typically involves multi-step reactions, including:

  • Coupling reactions : Amide or ketone bond formation between the pyridazine and piperazine moieties using coupling agents like EDCl or HOBt in dimethylformamide (DMF) .
  • Functional group protection : Methoxy and dimethylphenyl groups may require protection during synthesis to prevent side reactions .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization in ethanol is critical for isolating high-purity products (>95%) .

Q. What spectroscopic methods are used to confirm the compound’s structure?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify aromatic protons (e.g., 2-methoxyphenyl at δ 3.8–4.0 ppm) and carbonyl groups (C=O at ~170 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 445.2385) .
  • X-ray crystallography : Resolves 3D conformation, particularly piperazine ring puckering and dihedral angles between aromatic planes .

Q. How can solubility and stability be predicted for this compound?

  • LogP calculations : Tools like MarvinSketch predict logP values (~3.5) to estimate lipophilicity and solvent compatibility (e.g., DMSO for stock solutions) .
  • pH stability assays : Incubate the compound in buffers (pH 2–10) at 37°C for 24 hours and analyze degradation via HPLC .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields or impurities?

  • Temperature control : Lowering reaction temperatures (<60°C) reduces side reactions in pyridazine ring formation .
  • Catalyst screening : Transition metal catalysts (e.g., Pd/C) improve coupling efficiency in heterocyclic systems .
  • DoE (Design of Experiments) : Use factorial designs to assess interactions between solvent polarity, catalyst loading, and reaction time .

Q. What strategies resolve contradictions in reported biological activity data?

  • Target validation : Confirm receptor binding (e.g., 5-HT6_6) using radioligand displacement assays (IC50_{50} values) and compare with structurally similar antagonists .
  • Assay standardization : Replicate studies under identical conditions (e.g., cell lines, ATP concentrations) to isolate confounding variables .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Pharmacophore modeling : Identify critical moieties (e.g., 2-methoxyphenyl ketone for hydrogen bonding) using tools like Schrödinger’s Phase .
  • Bioisosteric replacement : Substitute the pyridazine core with triazolo-pyrimidine to enhance metabolic stability while retaining target affinity .

Q. What methods assess chemical stability under physiological conditions?

  • Forced degradation studies : Expose the compound to UV light, heat (40–60°C), and oxidative stress (H2_2O2_2) to identify degradation pathways .
  • Plasma stability assays : Incubate with human plasma (37°C, 1–24 hours) and quantify parent compound loss via LC-MS .

Q. How can computational modeling predict off-target interactions?

  • Molecular docking : Use AutoDock Vina to screen against kinase or GPCR libraries, focusing on conserved binding pockets .
  • ADMET profiling : Predict cytochrome P450 inhibition (e.g., CYP3A4) and blood-brain barrier permeability using QikProp .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.